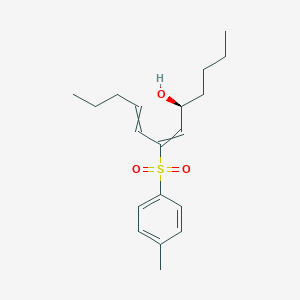
(5S)-7-(4-Methylbenzene-1-sulfonyl)dodeca-6,8-dien-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-7-(4-Methylbenzene-1-sulfonyl)dodeca-6,8-dien-5-ol is a complex organic compound characterized by its unique structure, which includes a sulfonyl group attached to a dodecadienol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-7-(4-Methylbenzene-1-sulfonyl)dodeca-6,8-dien-5-ol typically involves multi-step organic reactions. The process may start with the preparation of the dodecadienol backbone, followed by the introduction of the sulfonyl group. Common reagents used in these reactions include sulfonyl chlorides and bases such as triethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
(5S)-7-(4-Methylbenzene-1-sulfonyl)dodeca-6,8-dien-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfides.
Scientific Research Applications
Chemistry
In chemistry, (5S)-7-(4-Methylbenzene-1-sulfonyl)dodeca-6,8-dien-5-ol can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound may have potential applications in biological research, particularly in studying the effects of sulfonyl groups on biological systems. It could be used to modify biomolecules or as a probe in biochemical assays.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Sulfonyl-containing compounds are known for their pharmacological activities, and this compound might exhibit similar properties.
Industry
Industrially, the compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5S)-7-(4-Methylbenzene-1-sulfonyl)dodeca-6,8-dien-5-ol would depend on its specific interactions with molecular targets. The sulfonyl group is known to interact with various enzymes and receptors, potentially inhibiting or modifying their activity. The dodecadienol backbone may also play a role in the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
(5S)-7-(4-Methylbenzene-1-sulfonyl)dodeca-6,8-dien-5-ol: can be compared with other sulfonyl-containing compounds such as sulfonamides and sulfonylureas.
Sulfonamides: Known for their antibacterial properties.
Sulfonylureas: Used as oral hypoglycemic agents in the treatment of diabetes.
Uniqueness
The uniqueness of this compound lies in its specific structure, which combines a sulfonyl group with a dodecadienol backbone. This combination may confer unique chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
204073-94-9 |
|---|---|
Molecular Formula |
C19H28O3S |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(5S)-7-(4-methylphenyl)sulfonyldodeca-6,8-dien-5-ol |
InChI |
InChI=1S/C19H28O3S/c1-4-6-8-10-19(15-17(20)9-7-5-2)23(21,22)18-13-11-16(3)12-14-18/h8,10-15,17,20H,4-7,9H2,1-3H3/t17-/m0/s1 |
InChI Key |
WMHROUDMXDSYHU-KRWDZBQOSA-N |
Isomeric SMILES |
CCCC[C@@H](C=C(C=CCCC)S(=O)(=O)C1=CC=C(C=C1)C)O |
Canonical SMILES |
CCCCC(C=C(C=CCCC)S(=O)(=O)C1=CC=C(C=C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



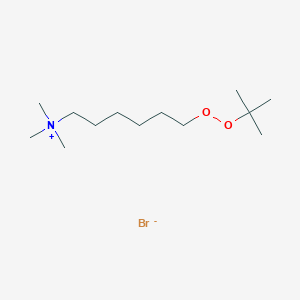
![Chloro(dimethyl){[(1R)-1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane](/img/structure/B12580569.png)

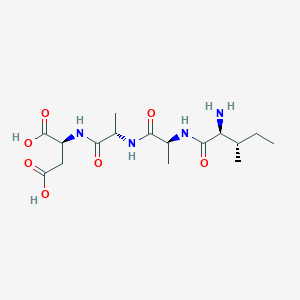
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-bromo-2-(bromomethyl)-4-chloro-, methyl ester](/img/structure/B12580588.png)

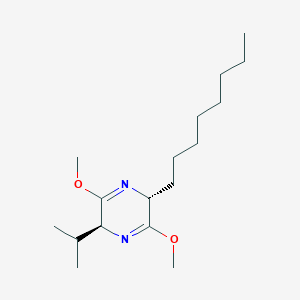
![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12580611.png)
![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-5-methoxy-](/img/structure/B12580613.png)
![3-Pyridinesulfonic acid, 6-phenyl-2-[(1-phenylethyl)amino]-, phenyl ester](/img/structure/B12580616.png)
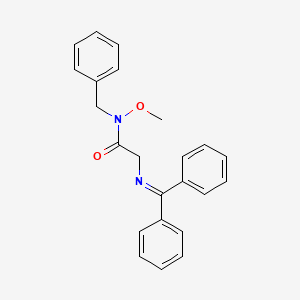
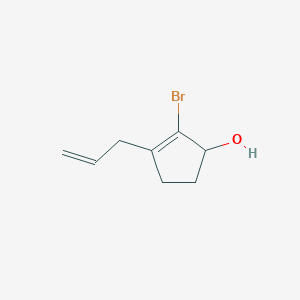
![[(3R,4R)-1-Ethyl-4-(4-fluorophenyl)piperidin-3-yl]methanol](/img/structure/B12580625.png)
